molecular formula C21H18N2O2 B6034788 3-BENZYL-3-HYDROXY-2-[(PYRIDIN-3-YL)METHYL]-2,3-DIHYDRO-1H-ISOINDOL-1-ONE

3-BENZYL-3-HYDROXY-2-[(PYRIDIN-3-YL)METHYL]-2,3-DIHYDRO-1H-ISOINDOL-1-ONE

Cat. No.: B6034788
M. Wt: 330.4 g/mol
InChI Key: AYLCNLFMIVKZKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-3-hydroxy-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindol-1-one is an organic compound belonging to the class of isoindolones Isoindolones are characterized by a fused ring system consisting of a benzene ring and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-3-hydroxy-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindol-1-one typically involves multi-step reactions. One common method includes the condensation of a benzylamine derivative with a suitable aldehyde, followed by cyclization and reduction steps. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-3-hydroxy-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction can yield a fully saturated isoindolone derivative .

Scientific Research Applications

3-Benzyl-3-hydroxy-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzyl-3-hydroxy-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-3-hydroxy-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindol-1-one is unique due to its specific substitution pattern and the presence of both benzyl and pyridinyl groups. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-benzyl-3-hydroxy-2-(pyridin-3-ylmethyl)isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c24-20-18-10-4-5-11-19(18)21(25,13-16-7-2-1-3-8-16)23(20)15-17-9-6-12-22-14-17/h1-12,14,25H,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLCNLFMIVKZKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2(C3=CC=CC=C3C(=O)N2CC4=CN=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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